Product packaging for (6-Bromopyridin-3-yl)(phenyl)methanone(Cat. No.:CAS No. 80100-16-9)

(6-Bromopyridin-3-yl)(phenyl)methanone

Cat. No.: B3155459
CAS No.: 80100-16-9
M. Wt: 262.1 g/mol
InChI Key: RHEQJLUMFGWOJK-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)(phenyl)methanone is a diaryl ketone featuring a phenyl group and a 6-bromopyridin-3-yl group linked by a carbonyl bridge. Its chemical identity is well-defined, though detailed experimental data in peer-reviewed literature remains limited. The primary interest in this molecule stems from its potential as a versatile intermediate for creating more elaborate molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 56573-33-8
Molecular Formula C₁₂H₈BrNO
Molecular Weight 262.10 g/mol
IUPAC Name This compound
Synonyms 3-Benzoyl-6-bromopyridine

Halogenated pyridyl ketones, the chemical class to which this compound belongs, are highly valued scaffolds in synthetic and medicinal chemistry. The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring offers a reactive handle for a multitude of chemical transformations.

In organic synthesis, the bromine atom serves as a key functional group for various cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations allow for the facile formation of carbon-carbon and carbon-nitrogen bonds at the bromine-bearing position. This reactivity enables chemists to introduce a wide array of substituents, thereby building molecular complexity and creating diverse libraries of compounds from a common halogenated precursor. The ketone moiety itself can undergo numerous reactions, including reduction to an alcohol, conversion to an amine via reductive amination, or serving as a point for nucleophilic attack.

From a medicinal chemistry perspective, the pyridyl ketone framework is a privileged structure found in many biologically active molecules. The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate properties like solubility, metabolic stability, and receptor-binding interactions. uzh.ch Halogen atoms can further enhance biological activity by participating in halogen bonding, a non-covalent interaction that can improve ligand-protein binding affinity. The incorporation of metabolically stable ketones into small molecules is also a strategy to enhance compound potency and water solubility. nih.gov

The current research landscape for this compound itself is not extensive; it is more accurately characterized as an important synthetic intermediate rather than a final product with well-documented applications. A survey of scientific literature reveals its frequent appearance in patents and chemical supplier catalogs, highlighting its role as a commercially available building block for the synthesis of more complex target molecules.

Its utility is exemplified in processes for preparing pharmaceutical intermediates. For instance, related pyridyl ethanone (B97240) structures are crucial intermediates in the synthesis of COX-2 inhibitors like Etoricoxib. google.com The dual reactivity of this compound makes it an ideal starting material for creating compounds with potential therapeutic applications. The bromine atom allows for diversification of one part of the molecule through cross-coupling, while the ketone provides a site for subsequent modifications.

While dedicated studies focusing solely on the biological activity or specific synthetic applications of this compound are sparse, its value is implicitly demonstrated by its use in the construction of larger, more functionalized systems. Future research may focus on exploring the direct biological properties of this compound or developing novel synthetic methodologies that leverage its unique electronic and steric properties. The continued interest in pyridyl-containing compounds for drug discovery ensures that building blocks like this compound will remain relevant in the field of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO B3155459 (6-Bromopyridin-3-yl)(phenyl)methanone CAS No. 80100-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyridin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEQJLUMFGWOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Routes for (6-Bromopyridin-3-yl)(phenyl)methanone

Direct routes focus on constructing the central carbon-carbonyl bond linking the phenyl and bromopyridinyl moieties in a single key step.

The Ullmann reaction, traditionally known for copper-mediated biaryl synthesis (C-C coupling) and the formation of aryl ethers and amines (C-O and C-N coupling), offers a potential, though historically challenging, route. nih.govnih.govorganic-chemistry.orgnih.gov The classical Ullmann C-C coupling typically involves the reaction of two aryl halides in the presence of stoichiometric copper at high temperatures. organic-chemistry.org

While the prompt mentions carbon-nitrogen bond formation, the synthesis of a ketone like this compound necessitates the formation of a carbon-carbon bond. The traditional Ullmann C-C coupling is generally limited to symmetrical biaryls and requires harsh conditions, which can be incompatible with many functional groups. nih.gov Modern advancements have introduced milder, ligand-assisted copper-catalyzed cross-coupling reactions. These "Ullmann-type" reactions can proceed at lower temperatures and with greater functional group tolerance. unito.itresearchgate.net For the synthesis of this compound, a hypothetical modern Ullmann-type approach could involve the copper-catalyzed coupling of a 6-bromopyridine derivative with a benzoyl source, although this specific application is not widely documented and would likely face competition from more efficient palladium-catalyzed methods.

Palladium-catalyzed cross-coupling reactions represent a more versatile and widely employed strategy for the synthesis of aryl ketones. These methods offer high yields, mild reaction conditions, and excellent functional group tolerance. A primary approach is the palladium-catalyzed carbonylative coupling, where carbon monoxide is inserted between an aryl halide and a nucleophile. nih.govmdpi.comresearchgate.net

One of the most effective methods involves the coupling of an arylboronic acid with a carboxylic acid that has been activated in situ. organic-chemistry.orgkoreascience.kr For the target molecule, this would involve the reaction of phenylboronic acid with 6-bromonicotinic acid, activated by an agent like pivalic anhydride. The palladium catalyst, often in the presence of a phosphine (B1218219) ligand, facilitates the cross-coupling to yield the desired ketone. This approach avoids the need to pre-form a more reactive species like an acid chloride and is tolerant of a wide range of functional groups on both coupling partners. organic-chemistry.org

Another powerful palladium-catalyzed route is the carbonylative Suzuki coupling. In this reaction, an aryl halide (like 2,5-dibromopyridine) is reacted with an arylboronic acid and carbon monoxide. The palladium catalyst orchestrates the sequential insertion of CO and coupling with the boronic acid to form the ketone.

Table 1: Comparison of Direct Synthetic Strategies

Method Catalyst/Reagent Key Precursors General Conditions Advantages Limitations
Ullmann C-C Coupling Copper (Cu) Aryl Halides High Temperature (>200°C) Low cost of copper Harsh conditions, often low yields, limited to symmetric products
Palladium-Catalyzed Carbonylative Coupling Palladium (Pd) complex Aryl Halide/Triflate, Carbon Monoxide, Nucleophile (e.g., Boronic Acid) Mild to moderate temperature (60-120°C) High yield, high functional group tolerance, versatile Requires handling of toxic CO gas, catalyst cost
Palladium-Catalyzed Acyl-Decarboxylative Coupling Palladium (Pd) complex Carboxylic Acid, Boronic Acid, Activating Agent (e.g., pivalic anhydride) Moderate Temperature (~60°C) Avoids CO gas, uses readily available acids Requires in situ activation step

Synthesis of Related Bromopyridinyl Ketone Analogues

The synthesis of this compound can also be achieved by modifying related bromopyridine compounds, particularly through the use of Grignard reagents or by derivatizing aldehydes and carboxylic acids.

The addition of an organometallic species, such as a Grignard reagent, to a pyridine-derived electrophile is a cornerstone of ketone synthesis. libretexts.org A highly effective strategy involves the reaction of phenylmagnesium bromide (C₆H₅MgBr) with 6-bromopyridine-3-carbonitrile. masterorganicchemistry.comyoutube.com The nucleophilic phenyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the final ketone, this compound. masterorganicchemistry.com

Alternatively, Grignard reagents can react with acid chlorides. However, this method is often complicated by a second addition of the Grignard reagent to the newly formed ketone, leading to the formation of a tertiary alcohol as a significant byproduct. masterorganicchemistry.com Careful control of reaction conditions, such as low temperatures, is required to favor the ketone.

Functionalized bromopyridines, such as aldehydes and carboxylic acids, serve as excellent starting materials for ketone synthesis.

A robust and classical method is the Friedel-Crafts acylation of benzene (B151609). chemguide.co.uklibretexts.orglibretexts.org This reaction begins with the conversion of 6-bromonicotinic acid into its more reactive acid chloride derivative, 6-bromonicotinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with benzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comkhanacademy.org The Lewis acid activates the acid chloride, generating a pyridyl-acylium ion electrophile that is attacked by the benzene ring to form the desired ketone.

Another pathway involves the derivatization of an aldehyde. 6-Bromopyridine-3-carbaldehyde can be treated with a phenyl Grignard reagent to produce the secondary alcohol, (6-bromopyridin-3-yl)(phenyl)methanol. Subsequent oxidation of this alcohol using a mild oxidizing agent like Dess-Martin periodinane or pyridinium (B92312) chlorochromate (PCC) yields the target ketone, this compound. chemicalbook.com

Table 2: Derivatization Approaches

Starting Material Key Reagents Intermediate(s) Final Product

Role of Key Synthetic Intermediates

The success of the synthetic pathways described above hinges on the availability and reactivity of several key intermediates. These molecules are foundational starting points from which the final ketone structure is built.

6-Bromonicotinic acid: This is a versatile precursor. It can be sourced commercially or synthesized. Its carboxylic acid group can be activated for palladium-catalyzed couplings or converted into an acid chloride for Friedel-Crafts acylation. organic-chemistry.orggoogle.com

6-Bromopyridine-3-carbaldehyde: This aldehyde is a crucial intermediate for syntheses involving the formation of a secondary alcohol followed by oxidation. It can be prepared through the oxidation of the corresponding alcohol, (6-bromopyridin-3-yl)methanol, or via other specialized methods. google.com

6-Bromonicotinoyl chloride: As the activated form of 6-bromonicotinic acid, this acid chloride is the direct electrophile used in Friedel-Crafts acylation reactions with benzene. Its high reactivity makes it an effective, albeit moisture-sensitive, intermediate. chemguide.co.uk

2,5-Dibromopyridine: This di-halogenated pyridine (B92270) can serve as a precursor for introducing functionality at the 3-position while retaining the bromine at the 6-position. For instance, selective Grignard exchange at the more reactive 5-position, followed by quenching with an electrophile like a chloroformate, can yield a 6-bromonicotinate ester, a direct precursor to 6-bromonicotinic acid. google.com

The selection of a particular synthetic route and its corresponding intermediates often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Precursors Involving (6-Bromopyridin-3-yl)methanol

(6-Bromopyridin-3-yl)methanol is a commercially available and versatile starting material for the synthesis of this compound. nih.govchemsrc.compharmaffiliates.comchemicalbook.com The primary transformation required is the oxidation of the hydroxymethyl group to a carbonyl functionality, which can then be elaborated to the final ketone.

The initial step involves the oxidation of (6-Bromopyridin-3-yl)methanol to an intermediate aldehyde, 6-bromonicotinaldehyde (B16785), or a carboxylic acid, 6-bromonicotinic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically employed.

Table 1: Oxidation of (6-Bromopyridin-3-yl)methanol

Oxidizing AgentProductReaction Type
Pyridinium Chlorochromate (PCC)6-BromonicotinaldehydeOxidation
Dess-Martin Periodinane (DMP)6-BromonicotinaldehydeOxidation
Swern Oxidation Conditions6-BromonicotinaldehydeOxidation
Potassium Permanganate (KMnO4)6-Bromonicotinic AcidOxidation
Chromic Acid6-Bromonicotinic AcidOxidation

Once the aldehyde or carboxylic acid is obtained, subsequent steps are required to introduce the phenyl group and form the ketone.

One pathway from 6-bromonicotinaldehyde involves a Grignard reaction with phenylmagnesium bromide (PhMgBr). mnstate.eduumkc.eduwikipedia.orglibretexts.orgyoutube.com This reaction forms the secondary alcohol, (6-bromopyridin-3-yl)(phenyl)methanol. Subsequent oxidation of this secondary alcohol, using reagents such as PCC or DMP, yields the target ketone, this compound.

Alternatively, starting from 6-bromonicotinic acid, the carboxylic acid can be converted to the more reactive 6-bromonicotinoyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride can then undergo a Friedel-Crafts acylation reaction with benzene to furnish the final product. chemguide.co.ukyoutube.comyoutube.comlibretexts.orgkhanacademy.org

Strategies for Constructing the Benzophenone Core

The formation of the diaryl ketone, or benzophenone, core is a critical step in the synthesis of this compound. Two prominent strategies for this construction are Friedel-Crafts acylation and Suzuki coupling.

Friedel-Crafts Acylation:

This classic method involves the electrophilic acylation of an aromatic ring. In the context of synthesizing this compound, this typically involves the reaction of benzene with an activated derivative of 6-bromonicotinic acid, most commonly 6-bromonicotinoyl chloride. chemguide.co.ukyoutube.comyoutube.comlibretexts.orgkhanacademy.org The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). chemguide.co.uk

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring. A subsequent deprotonation step restores aromaticity and yields the desired ketone. The reaction is generally carried out by carefully adding the acyl chloride to a mixture of benzene and the Lewis acid catalyst, often followed by heating to ensure completion. chemguide.co.uk

Table 2: Typical Reagents for Friedel-Crafts Acylation

Acylating Agent PrecursorActivating ReagentAromatic SubstrateLewis Acid Catalyst
6-Bromonicotinic AcidThionyl ChlorideBenzeneAluminum Chloride
6-Bromonicotinic AcidOxalyl ChlorideBenzeneFerric Chloride

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile alternative for the construction of the C-C bond between the pyridine and phenyl rings. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.

For the synthesis of this compound, one possible approach involves the Suzuki coupling of a boronic acid derivative of one of the aromatic rings with a halogenated derivative of the other, where one of the reactants also contains the carbonyl group. For instance, (6-bromopyridin-3-yl)boronic acid could be coupled with benzoyl chloride, or alternatively, 6-bromonicotinoyl chloride could be coupled with phenylboronic acid. The reaction requires a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, and a base.

The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated, making it a highly valuable tool in modern organic synthesis.

Chemical Reactivity and Mechanistic Studies of 6 Bromopyridin 3 Yl Phenyl Methanone

Transformations Involving the Bromine Atom

The bromine atom on the pyridine (B92270) ring is a key site for synthetic modification, primarily serving as a leaving group in nucleophilic substitution and as an electrophilic partner in metal-catalyzed cross-coupling reactions. Its position at the 6-position (ortho to the ring nitrogen) influences its reactivity.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which facilitates nucleophilic aromatic substitution (SNAr). The reactivity is further enhanced by the presence of the electron-withdrawing benzoyl group. The bromine atom at the 6-position is activated towards displacement by various nucleophiles.

These reactions typically proceed via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of the corresponding 6-amino, 6-alkoxy, and 6-thioether substituted pyridyl ketones. The reaction conditions often require a base to deprotonate the nucleophile or to neutralize the HBr formed, and polar aprotic solvents like DMF or DMSO are commonly used at elevated temperatures.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagentTypical ConditionsProduct
AmineR₂NHBase (e.g., K₂CO₃), DMSO, 120-150 °C(6-(Dialkylamino)pyridin-3-yl)(phenyl)methanone
AlkoxideRONaROH or DMF, 80-120 °C(6-Alkoxypyridin-3-yl)(phenyl)methanone
ThiolateRSNaDMF, rt to 100 °C(6-(Aryl/alkylthio)pyridin-3-yl)(phenyl)methanone

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of (6-Bromopyridin-3-yl)(phenyl)methanone makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This methodology allows for the synthesis of a wide array of (6-arylpyridin-3-yl)(phenyl)methanones. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalyst/LigandBaseSolventTypical Yield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OHigh
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃DioxaneGood to High
Thiophen-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄TolueneHigh

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The reaction mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org This reaction provides a route to introduce vinyl groups at the 6-position of the pyridine ring.

Reactions of the Ketone Carbonyl Group

The benzoyl group's carbonyl function is another site for chemical modification, primarily through reduction and, to a lesser extent, oxidation reactions.

Reduction Pathways to Alcohols

The ketone carbonyl group can be readily reduced to a secondary alcohol, yielding (6-bromopyridin-3-yl)(phenyl)methanol. This transformation is typically achieved using hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for reducing aldehydes and ketones. wizeprep.com It is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing ketones as well as less reactive carbonyl compounds like esters and carboxylic acids. wizeprep.comyoutube.com Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or THF, and the reaction is typically followed by an aqueous workup to protonate the resulting alkoxide. chemistrysteps.com

Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ni), can also reduce the ketone but may also affect other functional groups, such as the bromine-carbon bond (hydrodehalogenation) or the aromatic rings under harsh conditions.

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions, such as hot acidic potassium permanganate (B83412) or dichromate, can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to degradation of the molecule.

One specific type of oxidation applicable to ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid (e.g., m-CPBA). In the case of an unsymmetrical ketone like this compound, the reaction proceeds via the migration of one of the groups attached to the carbonyl carbon to the oxygen of the peroxyacid. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl. For this specific compound, the phenyl group has a higher migratory aptitude than the pyridyl group, which would lead to the formation of phenyl 6-bromonicotinate. However, the presence of the pyridine nitrogen can complicate the reaction by reacting with the peroxyacid.

Mechanisms of Key Synthetic Transformations (e.g., Ullmann Coupling)

The Ullmann reaction, or Ullmann condensation, is a classic copper-catalyzed reaction used to form carbon-carbon or carbon-heteroatom bonds from aryl halides. byjus.comorganic-chemistry.org While often supplanted by palladium-catalyzed methods, it remains relevant, especially for certain applications. The "classic" Ullmann reaction refers to the homocoupling of two aryl halides to form a biaryl. organic-chemistry.org Ullmann-type reactions involve the coupling of an aryl halide with a nucleophile like an alcohol, amine, or thiol. wikipedia.org

The precise mechanism of the Ullmann reaction has been a subject of extensive study and is not as universally agreed upon as the cycles for palladium-catalyzed reactions. Several pathways have been proposed.

For a C-C bond-forming reaction, a commonly accepted mechanism involves the following steps: byjus.comorganic-chemistry.org

Formation of an Organocopper Species: The aryl halide, this compound, reacts with metallic copper, often at high temperatures, to form an organocopper(I) species.

Oxidative Addition: This organocopper(I) intermediate then undergoes oxidative addition with a second molecule of the aryl halide. This step is proposed to form a transient Cu(III) intermediate.

Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and a Cu(I) halide salt.

An alternative proposed mechanism avoids the high-energy Cu(III) state and involves the formation of an organocopper compound which then reacts with the second aryl halide in a process akin to nucleophilic aromatic substitution. rsc.org Modern modifications of the Ullmann reaction often use soluble copper catalysts with ligands, which can lower the reaction temperature and proceed through a more defined catalytic cycle, potentially involving Cu(I)/Cu(III) intermediates. rsc.org

Applications in Advanced Materials Science Research

Exploration in Other Functional Organic Materials

No publications were identified that explore the use of (6-Bromopyridin-3-yl)(phenyl)methanone in other functional organic materials.

Applications in Medicinal and Agrochemical Chemistry Research

Building Block for Novel Biologically Active Compounds

The chemical reactivity of (6-Bromopyridin-3-yl)(phenyl)methanone, particularly the presence of the bromine atom and the ketone group, allows it to be a precursor for a variety of heterocyclic compounds. The bromine atom can be readily displaced or used in cross-coupling reactions, enabling the attachment of diverse chemical groups to the pyridine (B92270) ring.

A significant application of this compound is in the synthesis of pyrazolopyridines. These are fused heterocyclic systems containing both pyrazole (B372694) and pyridine rings, a scaffold known for a wide range of biological activities, including antimicrobial and antiviral properties. nih.govijpsr.com The general synthesis strategy often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. youtube.com

In this context, this compound can be elaborated into a suitable precursor that then undergoes cyclization with a hydrazine to form the pyrazolopyridine core. This synthetic route is central to creating new chemical entities for drug discovery. A notable example is the development of a series of novel pyrazolopyridine derivatives designed specifically to target cancer cells. Current time information in Lucknow, IN.uniprot.org

Recent research has highlighted the use of pyrazolopyridine derivatives, synthesized from precursors like this compound, as ligands for the protein Calreticulin (CALR). Current time information in Lucknow, IN.uniprot.org CALR is a chaperone protein primarily located in the endoplasmic reticulum, where it plays a crucial role in protein folding and calcium homeostasis. uniprot.orgnih.gov It has emerged as a promising therapeutic target in oncology because its modulation can disrupt cellular functions in cancer cells.

Scientists have designed and synthesized pyrazolopyridine derivatives to act as specific ligands for CALR. Current time information in Lucknow, IN. By creating a library of these compounds, researchers can systematically investigate the structure-activity relationship to identify molecules with high binding affinity. In one such study, a leading compound, designated 2a , was identified as a ligand with a high affinity for CALR, demonstrating the successful application of this chemical scaffold in targeted drug design. Current time information in Lucknow, IN.

The development of CALR-targeting ligands from the pyrazolopyridine scaffold has led to significant contributions in the field of anti-cancer research, particularly for Triple-Negative Breast Cancer (TNBC). TNBC is an aggressive subtype of breast cancer that lacks estrogen, progesterone, and HER2 receptors, making it difficult to treat with targeted therapies. Current time information in Lucknow, IN.

The pyrazolopyridine derivative 2a , developed as a CALR ligand, has shown potent antitumor activity against TNBC cells. Current time information in Lucknow, IN. Mechanistic studies revealed that this compound interacts with CALR, leading to a disruption of calcium balance within the cancer cells. This "calcium overload" triggers programmed cell death, or apoptosis, in the TNBC cells. The effectiveness and safety of this compound were further confirmed in preclinical in vivo models, marking a significant step forward in developing new therapeutic strategies for TNBC. Current time information in Lucknow, IN.

Table 1: Biological Activity of Lead Compound 2a

ParameterValueTargetCell LineReference
Binding Affinity (Kd)2.6 µMCalreticulin (CALR)- Current time information in Lucknow, IN.
Antitumor Activity (IC50)0.1 µM-TNBC Cells Current time information in Lucknow, IN.

Investigative Tools in Biochemical Research

Beyond its role as a synthetic precursor, the this compound scaffold is an important tool for biochemical investigation. The process of designing and synthesizing derivatives to interact with a specific protein is a fundamental part of chemical biology research.

The derivatives synthesized from this compound serve as molecular probes to investigate the mechanisms of proteins and enzymes. For instance, the pyrazolopyridine ligands developed to bind CALR are used to study its function. Current time information in Lucknow, IN. By observing how these synthetic ligands affect the protein and the cell, researchers can elucidate the protein's role in biological pathways. The finding that the CALR ligand 2a induces calcium overload and apoptosis provides direct insight into the mechanism by which CALR modulation can lead to cancer cell death. Current time information in Lucknow, IN. This makes the parent compound an essential tool for creating the specific probes needed for such mechanistic studies.

The development of a library of compounds from a common scaffold like this compound is a powerful method for studying protein-ligand interactions. By systematically altering the structure of the derivatives and measuring their binding affinity to a target protein, scientists can map the binding site and understand the key molecular interactions. The identification of the pyrazolopyridine derivative 2a with a specific binding affinity (Kd = 2.6 µM) for CALR is a direct outcome of such a study. Current time information in Lucknow, IN. This process of screening a focused library of compounds allows for the detailed characterization of the target's binding pocket and provides a rational basis for designing more potent and selective inhibitors. nih.gov

Intermediate in Agrochemical Development

While pyridine derivatives, as a class, have been explored for their potential as insecticides, specific research detailing the role of This compound) as a direct intermediate in the development of commercial or late-stage experimental agrochemicals is not extensively documented in publicly available scientific literature. The exploration of novel chemical entities for crop protection is a continuous process, and the journey from a laboratory chemical to a registered agrochemical product is lengthy and complex.

The development of agrochemicals often involves the creation and screening of numerous intermediate compounds. These intermediates are foundational building blocks that are systematically modified to optimize for efficacy, selectivity, and environmental profile. While This compound) possesses a chemical structure that could theoretically serve as a precursor in the synthesis of more complex molecules for agricultural use, specific examples and detailed research findings to this effect remain to be broadly published.

Spectroscopic and Structural Characterization of 6 Bromopyridin 3 Yl Phenyl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the structure of the carbon backbone to which they are attached.

In a published synthesis, the ¹H NMR spectrum of (6-Bromopyridin-3-yl)(phenyl)methanone was recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer. The observed chemical shifts (δ) and multiplicities confirm the structure. The proton on the pyridine (B92270) ring adjacent to the nitrogen (H-2) appears as a doublet at 8.72 ppm due to coupling with H-4. The proton at the H-4 position shows as a doublet of doublets at 8.04 ppm, while the phenyl group protons and the remaining pyridine proton appear as multiplets in the 7.48-7.74 ppm range. google.com

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.72d (doublet)2.4Pyridyl H-2
8.04dd (doublet of doublets)J₁=8.4, J₂=2.7Pyridyl H-4
7.74m (multiplet)N/APhenyl H-2', H-6'
7.61m (multiplet)N/APhenyl H-4'
7.48m (multiplet)N/APyridyl H-5, Phenyl H-3', H-5'

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.

Detailed experimental mass spectrometry data for this compound has not been located in the reviewed public literature. However, analysis using techniques like Electrospray Ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

A search of publicly available crystallographic databases and scientific literature did not yield a solved crystal structure for this compound. If such data were available, it would reveal the planarity of the aromatic rings and the torsion angles between the pyridyl, carbonyl, and phenyl groups, offering insight into the molecule's conformation in the solid state.

Vibrational and Electronic Spectroscopy (e.g., FT-IR, UV-Vis)

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules. Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, identifying its functional groups. Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, providing information about electronic transitions and conjugated systems.

Specific, experimentally-derived FT-IR and UV-Vis spectra for this compound are not available in the surveyed literature. An FT-IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) group stretch around 1660-1680 cm⁻¹. Other prominent bands would include C=C and C=N stretching vibrations for the aromatic rings and C-H stretching and bending modes. The UV-Vis spectrum would likely display absorptions corresponding to π→π* transitions within the conjugated aromatic system.

Computational and Theoretical Investigations of 6 Bromopyridin 3 Yl Phenyl Methanone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For (6-Bromopyridin-3-yl)(phenyl)methanone, these calculations would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. An analysis of the HOMO-LUMO energy gap for this compound would indicate its kinetic stability; a larger gap generally suggests higher stability and lower reactivity. Furthermore, the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. It would be anticipated that the HOMO would be localized on the more electron-rich regions of the molecule, while the LUMO would be situated on the electron-deficient centers.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound could provide a wealth of information, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties such as dipole moment and molecular electrostatic potential (MEP). An MEP map would visually represent the charge distribution, highlighting electron-rich and electron-poor regions, which is critical for understanding intermolecular interactions.

Computational Modeling for Reaction Pathway Prediction and Mechanism Elucidation

Computational modeling can be instrumental in predicting the most likely pathways for chemical reactions and elucidating their mechanisms. For this compound, this could involve modeling its synthesis or its reactions with other chemical entities. By calculating the energies of reactants, transition states, and products, researchers could determine the activation energies and thermodynamics of various potential reaction pathways. This would not only provide a deeper understanding of the reaction mechanism at a molecular level but also guide experimental efforts toward more efficient synthetic routes.

Structure Activity/property Relationship Sar/spr Studies of 6 Bromopyridin 3 Yl Phenyl Methanone Derivatives

Impact of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of (6-Bromopyridin-3-yl)(phenyl)methanone is centered around the electrophilic carbonyl carbon and the electron-deficient nature of the pyridine (B92270) ring. Substituents on both the phenyl and pyridine rings can modulate this reactivity through inductive and resonance effects.

The pyridine ring, being an electron-deficient heterocycle, activates the carbonyl group towards nucleophilic attack. The presence of the bromine atom at the 6-position further enhances this effect through its electron-withdrawing nature. This increased electrophilicity makes the carbonyl carbon more susceptible to reactions with various nucleophiles. Studies on related pyridyl phenyl ketones have shown that the dianions of these compounds readily react with alkyl halides, aldehydes, and benzonitrile (B105546) to form substituted pyridylphenylcarbinols. documentsdelivered.com The reaction of the dianion of 3-pyridyl phenyl ketone with benzophenone, for instance, proceeds via a one-electron transfer mechanism, leading to the formation of two anion radicals and subsequent recombination products. documentsdelivered.com

The ketone moiety can also participate in radical reactions. For instance, a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines can proceed via a ketyl radical intermediate. nih.govacs.org This highlights the potential for this compound derivatives to undergo a variety of transformations, including those that are synthetically valuable for creating more complex molecules. The reactivity is also sensitive to reaction conditions such as the choice of solvent and base. nih.govacs.org

Table 1: Predicted Impact of Structural Modifications on Chemical Reactivity of this compound Derivatives

Modification LocationSubstituent TypePredicted Effect on ReactivityRationale
Phenyl RingElectron-Donating Group (e.g., -OCH3, -CH3)Decreased carbonyl electrophilicityIncreases electron density at the carbonyl carbon.
Phenyl RingElectron-Withdrawing Group (e.g., -NO2, -CF3)Increased carbonyl electrophilicityDecreases electron density at the carbonyl carbon.
Pyridine RingAdditional Electron-Withdrawing GroupIncreased carbonyl electrophilicityFurther enhances the electron-deficient nature of the pyridine ring.
Pyridine RingElectron-Donating GroupDecreased carbonyl electrophilicityReduces the electron-deficient character of the pyridine ring.
Ketone MoietyConversion to HydrazoneAltered reactivity towards photoisomerizationThe -C=N-NH- skeleton allows for E/Z isomerization. researchgate.netnih.gov

Correlation of Molecular Structure with Optoelectronic Properties in Materials

Benzoylpyridine derivatives are of significant interest in materials science due to their tunable optoelectronic properties. The absorption and emission characteristics of these compounds can be precisely controlled by altering the substituents on the aromatic rings, making them suitable for applications such as photosensitizers and components in optoelectronic devices. nih.govacs.org

The UV-vis absorption spectra of benzoylpyridines are influenced by the electronic nature of the substituents. nih.gov Generally, these compounds exhibit strong absorption in the UV region. nih.gov For instance, benzophenone, a parent diarylketone, has a maximum absorption (λmax) at 252 nm. nih.gov The introduction of a pyridine ring can cause a slight shift in this absorption. nih.gov

The position and nature of substituents on the phenyl ring have a marked effect on the λmax. For example, in a series of electronically differentiated benzoylpyridines, a thiophene (B33073) derivative showed a significant red shift to 290 nm, while substituents at the 2- or 3-position of the benzene (B151609) ring induced a blue shift. nih.govacs.org This tunability allows for the design of molecules that absorb light at specific wavelengths. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships in these systems. researchgate.netnih.govnih.gov These studies can predict molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the electronic and optical properties of materials. nih.gov For example, in related pyridine-based compounds, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap, thereby affecting the absorption and emission wavelengths.

Table 2: Experimentally Observed Optoelectronic Properties of Analagous Benzoylpyridine Derivatives

CompoundSubstituent(s)λmax (nm)Molar Absorption Coefficient (εmax, M⁻¹cm⁻¹)Reference
Benzophenone-252~21,000 nih.gov
Phenyl(pyridin-2-yl)methanone-255Not specified nih.govacs.org
(2-Methylphenyl)(pyridin-2-yl)methanone2-Methyl on phenyl227Not specified nih.govacs.org
(3-Methylphenyl)(pyridin-2-yl)methanone3-Methyl on phenyl222Not specified nih.govacs.org
Phenyl(thiophen-2-yl)methanoneThiophene instead of phenyl290Not specified nih.govacs.org

Structure-Biological Activity Relationships in Analogous Compounds

The this compound scaffold is present in various biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets. mdpi.comnih.gov The bromo-substituent can also play a critical role in modulating biological activity, often enhancing potency or influencing selectivity. acs.org

In the context of anticancer agents, pyridine-bridged analogues of combretastatin-A4 have been synthesized and evaluated for their cytotoxic activities. acs.org The substitution pattern on the phenyl rings was found to be critical for antiproliferative activity. acs.org Similarly, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as inhibitors of Nek2, a kinase implicated in cancer, with structure-activity relationship (SAR) studies guiding the design of potent inhibitors. nih.govdocumentsdelivered.com

The bromopyridine motif is a key structural feature in a number of enzyme inhibitors. For example, a 5-bromo substituent on a 7-azaindole (B17877) core was found to enhance the inhibition of Fyn kinase. acs.org Bromophenol derivatives have also demonstrated potent inhibition of cholinesterase enzymes, which are targets in the treatment of Alzheimer's disease. nih.gov These findings suggest that the 6-bromo substituent in this compound could be crucial for its interaction with specific biological targets.

Furthermore, studies on synthetic pyridine-diaryl ketone derivatives have assessed their mutagenic potential, providing insights into their safety profiles. nih.gov The evaluation of nicotinic receptor ligands based on a substituted pyridine scaffold has shown that modifications at the 5' and 6'-positions of the pyridine ring significantly impact binding affinity. nih.gov

Table 3: Biological Activities of Structurally Related Pyridine Derivatives

Compound ClassBiological Target/ActivityKey Structural Features Influencing ActivityReference
Pyridine-bridged combretastatin (B1194345) analoguesAnticancer (antiproliferative)Position and nature of substituents on the phenyl rings. acs.org
Imidazo[1,2-a]pyridine derivativesNek2 kinase inhibitorsSubstituents on the imidazo[1,2-a]pyridine core. nih.govdocumentsdelivered.com
7-Azaindole-based inhibitorsFyn and GSK-3β kinase inhibitors5-Bromo substituent on the 7-azaindole core enhanced Fyn inhibition. acs.org
Bromophenol derivativesCholinesterase inhibitorsPresence and position of bromo and hydroxyl groups. nih.gov
Pyrazolopyridine derivativesAntiviral (enterovirus replication inhibitors)Substituents at N1, C4, and C6 positions of the pyrazolopyridine core. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of (6-Bromopyridin-3-yl)(phenyl)methanone and its derivatives is a key area for future research, with a focus on improving efficiency, selectivity, and the diversity of accessible analogues. Current synthetic strategies for similar pyridine (B92270) derivatives often rely on established methods such as Friedel-Crafts acylation and cross-coupling reactions. However, the development of more sophisticated and atom-economical routes is a significant goal.

One promising avenue is the continued exploration of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, has been effectively used for the synthesis of biaryl compounds involving pyridine rings. mdpi.commdpi.com Future research could optimize these conditions specifically for the coupling of a (6-bromopyridin-3-yl) precursor with various arylboronic acids, potentially leading to a library of diverse derivatives. mdpi.com The use of alternative catalysts, such as those based on palladium or copper, could also be investigated to enhance reaction yields and functional group tolerance. researchgate.net

Furthermore, late-stage functionalization techniques present an exciting opportunity for modifying the this compound scaffold. nih.gov Methods such as C-H bond activation could allow for the direct introduction of new functional groups onto the pyridine or phenyl rings, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. nih.gov The development of regioselective functionalization would be particularly valuable, enabling precise control over the final molecular architecture.

The table below summarizes potential synthetic strategies that could be explored for the efficient synthesis of this compound and its derivatives.

Synthetic StrategyDescriptionPotential Advantages
Optimized Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a 6-bromopyridine-3-yl precursor with phenylboronic acid or its derivatives.High yields, good functional group tolerance, and access to a diverse range of analogues. mdpi.commdpi.com
Copper-Catalyzed Cross-Coupling Utilization of copper catalysts for the formation of the key carbon-carbon bond.Potentially lower cost and different reactivity profile compared to palladium. researchgate.net
Late-Stage C-H Functionalization Direct introduction of functional groups onto the aromatic rings of the core molecule.Increased synthetic efficiency and access to novel derivatives without de novo synthesis. nih.gov
Flow Chemistry Synthesis Implementation of continuous flow reactors for the synthesis.Improved reaction control, scalability, and safety.

Exploration of New Applications in Catalysis and Advanced Functional Systems

The inherent electronic and structural properties of the this compound scaffold make it an intriguing candidate for applications in catalysis and the development of advanced functional materials. Pyridine derivatives are well-established as versatile ligands in coordination chemistry and catalysis due to their stability and ability to coordinate with a wide range of metal centers. mdpi.com

Future research could focus on the synthesis of metal complexes incorporating this compound or its derivatives as ligands. These complexes could be screened for catalytic activity in various organic transformations. For example, pyridine-based ligands are crucial in the construction of metallosupramolecular architectures and have been employed in important catalytic processes. mdpi.com The presence of the bromine atom offers a handle for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic performance. The hydrothermal catalytic conversion of pyridine to hydrocarbons has been reported, suggesting the potential for these types of compounds in biomass conversion and upgrading. researchgate.net

In the realm of advanced functional materials, pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. mdpi.comnih.gov The combination of the electron-deficient pyridine ring and the phenyl ketone moiety in this compound could lead to interesting photophysical properties. Research into the synthesis of polymers or metal-organic frameworks (MOFs) incorporating this building block could yield materials with novel electronic, optical, or porous properties. nih.gov For instance, terpyridine derivatives have been successfully integrated into functional materials for applications such as photocatalysis and gas adsorption. nih.gov

Predictive Computational Design of Next-Generation Derivatives

Computational chemistry and in silico modeling are poised to play a pivotal role in accelerating the discovery and development of next-generation derivatives of this compound. rsc.orgscienceopen.com These methods allow for the rational design of molecules with tailored properties, significantly reducing the time and resources required for experimental synthesis and screening. researchgate.net

One of the key areas for computational exploration is the prediction of the biological activities of novel derivatives. By creating a virtual library of analogues with diverse substitutions on the pyridine and phenyl rings, researchers can use techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking to identify candidates with high potential for specific biological targets. researchgate.net For example, in silico studies have been successfully used to design novel ketone-based photoinitiators and to predict the antimicrobial and antioxidant activities of diethyl pyridinyl phosphonate (B1237965) derivatives. rsc.orgresearchgate.net

Moreover, computational methods can be employed to predict the material properties of polymers and other functional systems incorporating the this compound unit. insilico-materials.com Density functional theory (DFT) calculations can provide insights into the electronic structure, light absorption properties, and reactivity of designed molecules. mdpi.com This information is crucial for designing new materials for applications in electronics and photonics. For instance, molecular modeling has been used to design ketones with specific light absorption properties for use in 3D printing. rsc.org A computational study has also been performed to understand the molecular mechanism of reactions involving furan (B31954) derivatives. nih.gov

The following table outlines key computational approaches and their potential applications in the design of next-generation this compound derivatives.

Computational ApproachApplicationExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity (e.g., enzyme inhibition).Identification of key structural features for desired activity, guiding the design of more potent compounds. researchgate.net
Molecular Docking Simulation of binding interactions with biological targets.Understanding of binding modes and prediction of binding affinities for drug discovery. researchgate.net
Density Functional Theory (DFT) Calculation of electronic structure and properties.Prediction of reactivity, spectroscopic properties, and suitability for electronic and optical materials. mdpi.com
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of molecules and materials.Understanding the conformational flexibility and interactions of derivatives in different environments. insilico-materials.com

By leveraging these powerful computational tools, researchers can navigate the vast chemical space of possible this compound derivatives in a targeted and efficient manner, paving the way for the discovery of new molecules with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (6-Bromopyridin-3-yl)(phenyl)methanone, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via halogenation of pyridine derivatives followed by Friedel-Crafts acylation. For brominated analogs, bromine is introduced using reagents like N-bromosuccinimide (NBS) under controlled conditions. The Friedel-Crafts step employs Lewis acids (e.g., AlCl₃) to facilitate electrophilic aromatic substitution. Optimizing stoichiometry, solvent polarity (e.g., dichloromethane), and temperature (reflux vs. room temperature) significantly impacts yield. Characterization via 1^1H/13^13C NMR and mass spectrometry is critical for confirming structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign peaks for bromine (deshielding effects) and aromatic protons.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for research-grade material).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 276).
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodology : The compound is sparingly soluble in polar solvents (e.g., methanol) but dissolves better in chloroform or DMSO. Stability tests under varying temperatures (4°C to 25°C) and light exposure should be conducted. Degradation products can be monitored via TLC or HPLC. Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to other halogens in cross-coupling reactions?

  • Methodology : Bromine’s moderate electronegativity and leaving-group ability make it ideal for Suzuki-Miyaura couplings. Compare reaction rates with chloro- or iodo-analogs using Pd(PPh₃)₄ catalysts and aryl boronic acids. Kinetic studies (GC-MS monitoring) reveal bromine’s superior reactivity over chlorine but slower than iodine. Computational DFT calculations can elucidate transition-state energetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

  • Dose-Response Curves : Use IC₅₀ values across multiple cell lines (e.g., HEK-293 vs. HeLa).
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound stability in media.
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .

Q. How can computational modeling predict interaction modes with biological targets (e.g., kinases)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KDK_D). Compare with analogs lacking the bromine substituent to assess halogen bonding’s role in target engagement .

Q. What experimental designs optimize regioselectivity in further functionalization (e.g., C-H activation)?

  • Methodology : Employ directing groups (e.g., pyridine N-oxide) to guide C-H activation at specific positions. Screen catalysts (e.g., Pd(OAc)₂ vs. Rh₂(OAc)₄) and ligands (e.g., 2,2'-bipyridine). Analyze regioselectivity via 1^1H NMR integration or X-ray crystallography .

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(6-Bromopyridin-3-yl)(phenyl)methanone
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(6-Bromopyridin-3-yl)(phenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.